![molecular formula C20H31ClN2O B2894964 1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride CAS No. 2418729-89-0](/img/structure/B2894964.png)
1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride is a useful research compound. Its molecular formula is C20H31ClN2O and its molecular weight is 350.93. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurological Disorders and Treatment
Research on compounds structurally similar to the one mentioned often focuses on their potential therapeutic applications in treating neurological disorders. For instance, compounds acting on the central nervous system, such as certain piperidine derivatives, have been explored for their effects on Parkinson's disease and schizophrenia. These studies aim to understand the neurochemical pathways affected by these compounds and their potential benefits in treating neurological symptoms or cognitive deficits.
- Parkinson's Disease: Studies have shown that certain analogs related to the piperidine structure can induce parkinsonism in humans, suggesting a selective toxicity to neurons in the substantia nigra. This has implications for understanding the neurotoxic mechanisms of parkinsonism and developing protective strategies against such neurodegenerative effects (Langston et al., 1983).
Oncology Research
Compounds with a similar structural framework have been investigated for their interactions with DNA and potential carcinogenic effects. The research in this area aims to elucidate the mechanisms by which these compounds contribute to cancer risk, focusing on their metabolic activation and formation of DNA adducts. This knowledge is crucial for assessing the carcinogenic potential of new drugs and chemicals.
- Carcinogenic Potential: The metabolism and DNA adduct formation of heterocyclic amines, which share some structural similarities with the compound , have been extensively studied. These compounds are formed during the cooking of meat and are known to be carcinogenic in animals. Research in this area aims to understand their metabolism in humans and the formation of DNA adducts, which are critical steps in carcinogenesis (Turteltaub et al., 1999).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of compounds with similar structures is crucial for their development as therapeutic agents. This research focuses on how these compounds are absorbed, distributed, metabolized, and excreted in the body. Such studies are essential for determining the safety and efficacy of these compounds as drugs.
- Metabolic Pathways: The disposition and metabolism of novel receptor antagonists and inhibitors, such as those targeting the ErbB/vascular endothelial growth factor receptor, have been investigated. These studies aim to identify the metabolic pathways, assess the extent of metabolism, and understand the excretion patterns of these compounds, which is crucial for their safe and effective use in therapy (Christopher et al., 2010).
Propriétés
IUPAC Name |
1-[4-(1-amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O.ClH/c1-19(2,15-21)16-8-12-22(13-9-16)18(23)14-20(10-11-20)17-6-4-3-5-7-17;/h3-7,16H,8-15,21H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULICYXTWKPOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1CCN(CC1)C(=O)CC2(CC2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

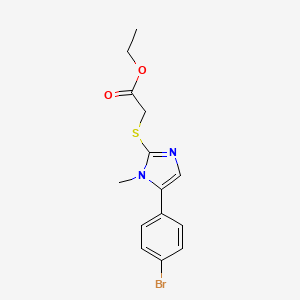

![2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B2894886.png)
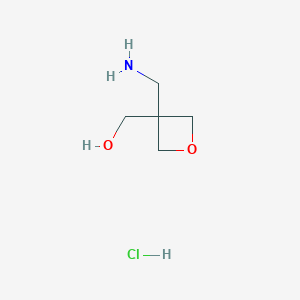
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2894888.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide](/img/structure/B2894889.png)
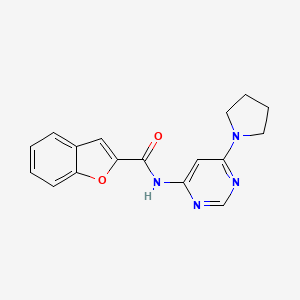
![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2894893.png)
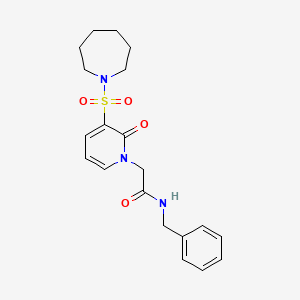
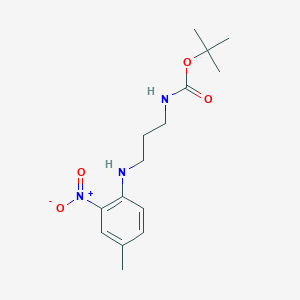
![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2894898.png)
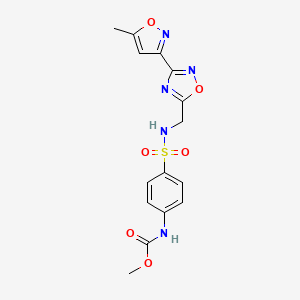
![3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2894900.png)
![3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B2894904.png)